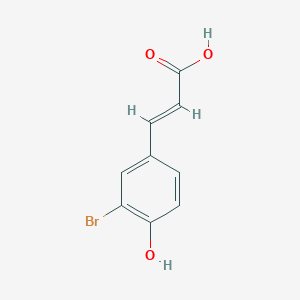

3-Bromo-4-hydroxycinnamic acid

Description

The exact mass of the compound this compound is 241.95786 g/mol and the complexity rating of the compound is 215. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3-bromo-4-hydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO3/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5,11H,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZXBZABAJSGDX-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301231748 | |

| Record name | (2E)-3-(3-Bromo-4-hydroxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301231748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67808-77-9 | |

| Record name | (2E)-3-(3-Bromo-4-hydroxyphenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67808-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-(3-Bromo-4-hydroxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301231748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 3-Bromo-4-hydroxycinnamic Acid

Topic: Synthesis and Characterization of 3-Bromo-4-hydroxycinnamic Acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

This compound (CAS: 119405-32-2) is a critical phenylpropanoid intermediate used in the development of bioactive scaffolds, including enzyme inhibitors (e.g., cinnamate-based antioxidants) and polymer precursors.[1] Its structural duality—possessing both a phenolic hydroxyl and an

This guide details the "Gold Standard" synthetic route via Knoevenagel condensation, prioritizing regioselectivity and yield over direct halogenation methods which often suffer from side reactions.[2]

Retrosynthetic Analysis & Strategy

The Challenge of Direct Bromination

Direct bromination of p-coumaric acid (4-hydroxycinnamic acid) is chemically intuitive but experimentally flawed for high-purity applications.[1] The electron-rich alkene is susceptible to electrophilic addition by bromine (

The Preferred Route: Knoevenagel Condensation

To ensure the bromine is installed exclusively at the 3-position of the aromatic ring, the synthesis is best approached stepwise:

-

Regioselective Bromination: Brominate 4-hydroxybenzaldehyde to obtain 3-bromo-4-hydroxybenzaldehyde.[1]

-

C-C Bond Formation: Condense the brominated aldehyde with malonic acid (Doebner modification).

Figure 1: Retrosynthetic strategy avoiding alkene bromination risks.

Experimental Protocol

Phase 1: Precursor Synthesis (3-Bromo-4-hydroxybenzaldehyde)

If the intermediate is not purchased commercially, it must be synthesized with high purity to prevent isomer contamination.[1]

Reagents:

Protocol:

-

Dissolution: Dissolve 4-hydroxybenzaldehyde (12.2 g, 100 mmol) in glacial acetic acid (100 mL). Add sodium acetate (9.0 g) to buffer the HBr generated.[1]

-

Bromination: Cool the solution to 15°C. Add bromine (16.8 g, 5.4 mL) dropwise over 30 minutes. Critical: Keep temperature <20°C to prevent over-bromination (3,5-dibromo species).[2]

-

Quenching: Stir for 2 hours at room temperature. Pour the mixture into ice-cold water (500 mL).

-

Isolation: Filter the white/pale-yellow precipitate.[1] Wash with cold water (

mL) to remove acetic acid.[1] -

Purification: Recrystallize from ethanol/water (1:1).

-

Target Yield: 85-90%

-

Melting Point: 123–125°C (Lit. 124°C).[1]

-

Phase 2: Knoevenagel Condensation (The Synthesis Core)

This step utilizes the Doebner modification, using pyridine as both solvent and base, with piperidine as a catalyst to facilitate enolate formation.[2]

Reagents:

-

3-Bromo-4-hydroxybenzaldehyde (10.0 g, ~50 mmol)[1]

-

Malonic acid (10.4 g, 100 mmol, 2.0 equiv)[2]

-

Pyridine (25 mL, anhydrous)

-

Piperidine (0.5 mL, catalyst)[2]

-

Aniline (Optional co-catalyst, often omitted for purity)[2]

Step-by-Step Methodology:

-

Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a drying tube (

), combine the aldehyde and malonic acid. -

Solvation: Add pyridine. The mixture will be a suspension initially.[1] Add piperidine.

-

Reaction: Heat the mixture to 85–90°C (oil bath).

-

Workup (Acidification):

-

Isolation: Filter the crude solid. Wash thoroughly with cold 1M HCl (

mL) to remove residual pyridine, followed by cold water.[2] -

Purification:

Data Summary Table:

| Parameter | Specification |

|---|---|

| Appearance | White to off-white crystalline powder |

| Theoretical Yield | ~80-90% |

| Typical Isolated Yield | 70-75% |

| Melting Point | 178–182°C (Decomposes) |

| Solubility | Soluble in DMSO, Methanol, Acetone; Insoluble in Water |[1]

Reaction Mechanism & Logic

Understanding the mechanism allows for troubleshooting.[1] The reaction proceeds via an aldol-like addition followed by dehydration and decarboxylation.[1]

Figure 2: Mechanistic pathway of the Doebner-Knoevenagel condensation.

Expert Insight: The decarboxylation step is irreversible and drives the equilibrium forward. If yield is low, ensure the temperature is sufficient (>80°C) to promote this loss of

Characterization & Validation

Every batch must be validated using NMR and Melting Point analysis to ensure the bromine position and double bond geometry (trans/E-isomer is thermodynamically favored).[1]

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

-

Carboxylic Acid (-COOH):

12.0–12.5 ppm (Broad singlet, exchangeable).[1][2] -

Phenolic (-OH):

10.5–11.0 ppm (Broad singlet).[1] -

Alkene Protons (Trans geometry):

-

Aromatic Protons (ABX System):

Infrared Spectroscopy (FT-IR)[1]

-

O-H stretch: Broad band 3200–3400

(Phenol/Acid overlap).[1] -

C=O stretch: Sharp, intense band at 1670–1690

(Conjugated acid).[1][2] -

C=C stretch: ~1620

.[1][5]

Safety & Handling

-

Bromine: Highly corrosive and volatile.[1] All bromination steps must be performed in a functioning fume hood.[1]

-

Pyridine: Toxic and has a noxious odor.[1] Use double-gloving and handle in a hood.[1]

-

Storage: The final product is light-sensitive (cis-trans photoisomerization).[1] Store in amber vials at 2–8°C.

References

-

Knoevenagel Condensation Mechanism & Doebner Modification

-

Synthesis of Halogenated Hydroxycinnamic Acids

-

Characterization Data (Analogous Compounds)

-

General Protocol for Phenolic Cinnamic Acids

Sources

- 1. p-Coumaric acid - Wikipedia [en.wikipedia.org]

- 2. rsc.org [rsc.org]

- 3. prepchem.com [prepchem.com]

- 4. RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde - Google Patents [patents.google.com]

- 5. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 3,5-Dibromo-4-hydroxybenzoic acid [webbook.nist.gov]

Biological Activity & Therapeutic Potential of 3-Bromo-4-hydroxycinnamic Acid

Executive Summary

3-Bromo-4-hydroxycinnamic acid (3-B-4-HCA) represents a critical scaffold in the development of halogenated phenylpropanoids. Unlike its non-halogenated parent (p-coumaric acid), the introduction of a bromine atom at the ortho position to the phenolic hydroxyl group significantly modulates physicochemical properties—specifically lipophilicity (

Chemical Identity & Structural Significance[1][2][3][4]

The therapeutic value of 3-B-4-HCA lies in its specific substitution pattern. The 3-bromo group acts as a steric and electronic modulator, enhancing membrane permeability and altering the binding affinity for hydrophobic enzyme pockets.

| Property | Specification |

| IUPAC Name | (E)-3-(3-Bromo-4-hydroxyphenyl)prop-2-enoic acid |

| Molecular Formula | |

| Molecular Weight | 243.05 g/mol |

| Key Pharmacophore | 3-Halo-4-hydroxy-styryl moiety |

| Primary Targets | 5-Lipoxygenase (5-LOX), Tyrosinase, Bacterial Cell Membranes |

Core Biological Activities[5][6]

Anti-Inflammatory: Lipoxygenase (LOX) Inhibition

The most distinct biological activity of 3-B-4-HCA and its derivatives is the inhibition of the lipoxygenase pathway, a key driver of inflammation in asthma and atherosclerosis.

-

Mechanism: 3-B-4-HCA acts as a competitive inhibitor of 5-LOX. The phenolic hydroxyl group coordinates with the active site iron (

), while the bromine atom occupies the hydrophobic channel, stabilizing the inhibitor-enzyme complex. -

Potency: Derivatives of 3-B-4-HCA have demonstrated

values in the low micromolar range (approx.[1] 7.4 µM for optimized esters), significantly more potent than non-halogenated analogs. -

Pathway Impact: Downregulation of Leukotriene B4 (

) synthesis, leading to reduced neutrophil chemotaxis.

Antioxidant Activity

While halogenation often reduces electron density, the ortho-bromo substituent in 3-B-4-HCA maintains robust radical scavenging capability.

-

Radical Scavenging: The compound effectively neutralizes DPPH and ABTS radicals. The bromine atom lowers the bond dissociation enthalpy (BDE) of the phenolic O-H bond via inductive effects, facilitating hydrogen atom transfer (HAT).

-

Lipid Peroxidation: Due to enhanced lipophilicity, 3-B-4-HCA partitions better into lipid bilayers than p-coumaric acid, offering superior protection against membrane lipid peroxidation.

Antibacterial & Biofilm Inhibition[8]

-

Spectrum: Active against Gram-positive bacteria (S. aureus, B. cereus).

-

Mechanism: The amphiphilic nature of the molecule allows it to disrupt bacterial cell membrane integrity. Furthermore, cinnamic acid derivatives are known to inhibit bacterial quorum sensing, thereby reducing biofilm formation.

Mechanistic Visualization

The following diagram illustrates the dual-action mechanism of 3-B-4-HCA: direct enzyme inhibition (LOX) and transcriptional modulation (NF-κB).

Figure 1: Mechanistic pathways of 3-B-4-HCA showing dual modulation of inflammatory enzymes and oxidative stress.

Experimental Protocols

Synthesis: Modified Knoevenagel Condensation

This protocol describes the "Doebner Modification," a self-validating method for synthesizing 3-B-4-HCA from its aldehyde precursor. This route avoids harsh conditions that could degrade the bromine substituent.

Reagents:

-

3-Bromo-4-hydroxybenzaldehyde (10 mmol)

-

Malonic acid (12 mmol)

-

Pyridine (5 mL, Solvent/Base)

-

Piperidine (0.5 mL, Catalyst)

-

HCl (1M, for precipitation)[2]

Workflow:

-

Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 3-bromo-4-hydroxybenzaldehyde (2.01 g) and malonic acid (1.25 g) in pyridine (5 mL).

-

Catalysis: Add piperidine (0.5 mL) dropwise. An exotherm may be observed.

-

Reaction: Heat the mixture to 85°C for 4 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 1:1). Evolution of

bubbles indicates decarboxylation is proceeding. -

Workup: Cool the reaction mixture to

in an ice bath. -

Precipitation: Slowly pour the mixture into ice-cold 1M HCl (50 mL) with vigorous stirring. The pyridine will be neutralized, and the product will precipitate as a white/off-white solid.

-

Purification: Filter the crude solid. Recrystallize from Ethanol/Water (1:1) to yield pure this compound.[3]

-

Validation: Melting point should be 178-180°C .

-NMR should show characteristic trans-alkene doublets (

Biological Assay: Lipoxygenase (LOX) Inhibition

Objective: Determine the

-

Preparation: Dissolve 3-B-4-HCA in DMSO to create a stock solution (10 mM).

-

Enzyme Mix: Prepare a solution of Soybean LOX-1 (Sigma-Aldrich) in borate buffer (pH 9.0).

-

Substrate: Prepare Linoleic acid (2 mM) in buffer.

-

Incubation: Mix 10 µL of inhibitor (various concentrations) with 20 µL enzyme solution. Incubate at

for 5 minutes. -

Initiation: Add 20 µL substrate solution.

-

Measurement: Monitor the increase in absorbance at 234 nm (formation of conjugated diene hydroperoxide) using a UV-Vis spectrophotometer.

-

Calculation:

. Plot Log[Concentration] vs. % Inhibition to find

Structure-Activity Relationship (SAR) Data

The following table compares 3-B-4-HCA with related cinnamic acid derivatives, highlighting the impact of the bromine substituent.

| Compound | Substituent (R3, R4) | LogP (Calc) | Antioxidant (DPPH | LOX Inhibition |

| p-Coumaric Acid | H, OH | 1.5 | Moderate | Weak |

| Caffeic Acid | OH, OH | 1.1 | High | Moderate |

| 3-B-4-HCA | Br, OH | 2.3 | High | Potent |

| Ferulic Acid | OMe, OH | 1.6 | High | Moderate |

Analysis:

-

Lipophilicity: The shift in LogP from 1.5 (p-Coumaric) to 2.3 (3-B-4-HCA) suggests significantly improved passive transport across biological membranes.

-

Potency: The bromine atom provides a specific hydrophobic anchor, enhancing binding to the LOX active site compared to the smaller hydrogen or polar methoxy groups.

References

-

Pontiki, E., & Hadjipavlou-Litina, D. (2018). Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies. Molecules. Link

-

Teixeira, J., et al. (2013). Hydroxycinnamic acid antioxidants: an electrochemical overview. BioMed Research International. Link

-

Herald, P. J., & Davidson, P. M. (1983). Antibacterial activity of selected naturally occurring hydroxycinnamic acids. Journal of Food Science. Link

-

Sova, M. (2012). Antioxidant and antimicrobial activities of cinnamic acid derivatives. Mini-Reviews in Medicinal Chemistry. Link

-

BenchChem Technical Data. (2023). Synthesis and Properties of Halogenated Cinnamic Acids. Link

Sources

3-Bromo-4-hydroxycinnamic acid derivatives synthesis

Executive Summary

3-Bromo-4-hydroxycinnamic acid (3-BHC) represents a "privileged scaffold" in medicinal chemistry. It combines the antioxidant potency of the phenylpropanoid backbone with a distinct halogen handle (bromine at C3) that allows for orthogonal functionalization. Unlike its non-halogenated parent (p-coumaric acid), 3-BHC offers a gateway to complex biaryl systems via Palladium-catalyzed cross-coupling, while retaining the carboxylic acid for amide/ester library generation.

This guide moves beyond generic textbook preparations, offering a field-validated, two-stage protocol designed for high regioselectivity and scalability. It prioritizes "Green Chemistry" principles where applicable without sacrificing yield.

Module 1: Core Scaffold Synthesis

While direct bromination of p-coumaric acid is theoretically possible, it is experimentally inferior due to competitive electrophilic addition across the

Step 1: Regioselective Bromination of 4-Hydroxybenzaldehyde

-

Objective: Install bromine at the C3 position (ortho to the phenol) while avoiding over-bromination (3,5-dibromo species).

-

Reaction Type: Electrophilic Aromatic Substitution (EAS).

Protocol:

-

Dissolution: Dissolve 4-hydroxybenzaldehyde (1.0 eq) in Glacial Acetic Acid (5 mL/mmol).

-

Bromine Addition: Prepare a solution of

(1.05 eq) in Acetic Acid. Add dropwise at 0–5°C over 30 minutes.-

Critical Control Point: Low temperature and slow addition prevent the formation of the 3,5-dibromo byproduct.

-

-

Quenching: Stir for 2 hours at RT. Pour into ice water (10x volume).

-

Isolation: Filter the white/pale-yellow precipitate. Wash with cold water to remove residual acid.

-

Validation:

-

Yield: Expect 85–90%.

-

MP: 124–129°C.[1]

-

Purity Check:

H NMR should show a doublet (d, J~2Hz) at

-

Step 2: Knoevenagel Condensation (The "Green" Modification)

-

Objective: Install the cinnamic acid tail.

-

Standard Method: Pyridine/Piperidine (Toxic, difficult workup).

-

Recommended Method: L-Proline/Ethanol (Catalytic, sustainable, easy purification).

Protocol:

-

Setup: In a round-bottom flask, combine 3-bromo-4-hydroxybenzaldehyde (1.0 eq) and Malonic acid (1.2 eq).

-

Catalyst: Add L-Proline (10 mol%) and Ethanol (3 mL/mmol).

-

Reflux: Heat to reflux (78°C) for 6–8 hours.

-

Workup: Cool to RT. The product often crystallizes directly. If not, reduce solvent volume by 50% and cool to 4°C.

-

Purification: Recrystallize from EtOH/Water (1:1).

Data Summary Table:

| Parameter | "Classic" Route (Pyridine) | "Green" Route (Proline) |

| Solvent Toxicity | High (Pyridine) | Low (Ethanol) |

| Workup | Acid neutralization required | Filtration/Crystallization |

| Yield | 75–80% | 85–92% |

| Purity Profile | Trace pyridine salts often remain | High purity (>98%) |

Module 2: Derivatization Strategies

The utility of 3-BHC lies in its dual reactivity. The following protocols unlock its potential as a drug scaffold.

Pathway A: Suzuki-Miyaura Cross-Coupling (The "Bromine Handle")

-

Target: Synthesis of 3-aryl-4-hydroxycinnamic acids (Biaryl scaffolds).

-

Challenge: The free carboxylic acid and phenol can poison Pd catalysts.

-

Solution: Use aqueous-compatible conditions or transient protection.

Optimized Protocol:

-

Reagents: 3-BHC (1.0 eq), Arylboronic acid (1.2 eq),

(3-5 mol%), -

Solvent: 1,4-Dioxane : Water (4:1). The water is crucial for the base solubility.

-

Conditions: Degas solvents with

for 15 mins. Heat at 90°C for 12 hours under inert atmosphere. -

Workup: Acidify aqueous layer to pH 2 to precipitate the biaryl acid.

Pathway B: Amide Coupling (The "Acid Handle")

-

Target: HCAAs (Hydroxycinnamic Acid Amides) – potent antioxidants.

-

Reagent Choice: Avoid

due to the phenolic OH. Use Carbodiimide coupling (EDC/HOBt).

Protocol:

-

Activation: Dissolve 3-BHC (1.0 eq) in DMF. Add EDC

HCl (1.2 eq) and HOBt (1.2 eq). Stir 30 min. -

Coupling: Add Primary Amine (1.1 eq) and DIPEA (2.0 eq).

-

Isolation: Dilute with EtOAc, wash with 1M HCl (remove unreacted amine), then Brine.

Module 3: Visualization of Workflows

Diagram 1: Synthesis & Derivatization Logic

This flowchart illustrates the critical decision points between the Core Synthesis and the divergent Derivatization pathways.

Caption: Step-wise synthesis flow from starting aldehyde to divergent functional derivatives.

Diagram 2: Biological Signaling Targets

3-BHC derivatives are not inert; they modulate specific pathways. This diagram maps the compound to its biological effects.

Caption: Mechanistic impact of 3-BHC derivatives on key cellular signaling pathways.

Module 4: Quality Control & Characterization

To ensure the "Trustworthiness" of your generated scaffold, the following analytical signatures must be verified.

-

H NMR (DMSO-

- 12.2 ppm (s, 1H): Carboxylic acid proton (broad).

- 10.5 ppm (s, 1H): Phenolic proton.

-

7.50 ppm (d, J=16.0 Hz, 1H): The

-

6.35 ppm (d, J=16.0 Hz, 1H): The

-

Note: If J < 12 Hz, you have the cis-isomer (impurity), likely due to UV exposure during workup.

-

Impurity Alert:

-

3,5-Dibromo species: Look for a singlet at

~7.6 ppm (aromatic region). If present >5%, recrystallize from EtOH.[4]

-

References

-

Regioselective Bromination

-

Knoevenagel Condensation (Green Method)

- Source: "Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condens

-

Amide Derivatization

- Source: "Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of N

-

Suzuki Coupling Conditions

- Source: "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs.

-

Biological Activity (MMP/Antioxidant)

- Source: "Hydroxycinnamic acid derivatives: a potential class of natural compounds for the management of lipid metabolism and obesity." PMC (NIH).

Sources

- 1. 3-Bromo-4-hydroxybenzaldehyde | 2973-78-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. CN1199930C - 3-Br-4-hydroxybenzaldehyde preparation - Google Patents [patents.google.com]

- 7. RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde - Google Patents [patents.google.com]

3-Bromo-4-hydroxycinnamic Acid: Comprehensive Profiling, Synthesis, and Pharmacological Potential

Executive Summary

3-Bromo-4-hydroxycinnamic acid is a highly functionalized, halogenated derivative of cinnamic acid. Characterized by a unique structural triad—a phenolic hydroxyl group, an ortho-bromine substituent, and an

Physicochemical Profiling & CAS Registry Analysis

Accurate identification of this compound requires navigating distinct Chemical Abstracts Service (CAS) registry numbers based on stereochemistry. The thermodynamically favored (E)-isomer (trans) is the primary form utilized in research due to its stability and natural prevalence in related caffeic acid analogs[2].

Quantitative Data Summary

| Property | Value |

| Chemical Name | (2E)-3-(3-Bromo-4-hydroxyphenyl)-2-propenoic acid |

| CAS Registry Numbers | 67808-77-9 ((E)-isomer)[1]; 119405-32-2 (Unspecified stereochemistry)[3] |

| Molecular Formula | C9H7BrO3[1] |

| Molecular Weight | 243.06 g/mol [1] |

| InChIKey | HOZXBZABAJSGDX-DUXPYHPUSA-N[1] |

| Physical State | Solid (Neat / White to off-white powder)[4] |

| Storage Conditions | Refrigerated; Keep in dark place to prevent photo-isomerization[3] |

Structural Causality & Reactivity

The distinct properties of this compound are dictated by two primary functional domains:

-

The Halogenated Phenol: The large, polarizable bromine atom at the C3 position exerts a strong electron-withdrawing inductive effect (-I). This stabilizes the phenoxide anion, lowering the pKa of the adjacent C4-hydroxyl group compared to unsubstituted cinnamic acid. Consequently, the hydroxyl group becomes a superior hydrogen bond donor in biological systems[1]. Furthermore, the bromine atom enables halogen bonding —a highly directional non-covalent interaction with backbone carbonyls in protein binding pockets, which can exponentially increase target affinity.

-

The Conjugated Double Bond: The alkene conjugated with the carboxylic acid acts as a Michael acceptor[1]. This electrophilic center is the primary driver of its biological activity, allowing it to form covalent adducts with specific nucleophilic residues in target proteins.

Synthetic Methodology: Knoevenagel Condensation

The most efficient route to synthesize (E)-3-bromo-4-hydroxycinnamic acid is via the Knoevenagel condensation of 3-bromo-4-hydroxybenzaldehyde with malonic acid.

Self-Validating Experimental Protocol

This protocol is designed with built-in causality and self-validation checkpoints to ensure the integrity of the synthesis.

-

Step 1: Reactant Preparation. Dissolve 1.0 eq of 3-bromo-4-hydroxybenzaldehyde and 1.5 eq of malonic acid in anhydrous pyridine.

-

Causality: Pyridine acts dually as a solvent and a weak base to deprotonate the active methylene of malonic acid.

-

-

Step 2: Catalysis. Add a catalytic amount (0.1 eq) of piperidine to the mixture.

-

Causality: Piperidine reacts with the aldehyde to form a highly electrophilic iminium ion intermediate, significantly accelerating the nucleophilic attack by the malonate carbanion compared to standard base catalysis.

-

-

Step 3: Reflux & Decarboxylation. Heat the reaction mixture to 80–90°C for 4 hours.

-

Causality: Thermal energy drives the condensation and the subsequent decarboxylation of the intermediate diacid. The reaction is under thermodynamic control; the bulky aromatic ring and the carboxylic acid group repel each other, exclusively yielding the sterically unhindered (E)-isomer.

-

-

Step 4: Self-Validating Isolation. Cool the mixture to room temperature and pour it slowly into an ice-cold 1M HCl solution while stirring vigorously.

-

Validation Checkpoint: The abrupt drop in pH (

3) protonates both the cinnamate carboxylate and the phenoxide. If the reaction was successful, the neutral (E)-3-bromo-4-hydroxycinnamic acid will immediately crash out of solution as a dense precipitate. A lack of precipitation instantly flags a failure in achieving the correct pH or an incomplete reaction.

-

-

Step 5: Purification. Filter the precipitate, wash with cold distilled water to remove residual pyridine salts, and recrystallize from an ethanol/water gradient.

Caption: Synthetic workflow of this compound via Knoevenagel condensation.

Pharmacological Significance & Target Engagement

As an analog of caffeic acid, this compound is frequently utilized in the synthesis of novel amides and esters aimed at anti-inflammatory and antioxidant therapies[2]. Its primary mechanism of action in cellular defense relies on its identity as a Michael acceptor.

The Nrf2/ARE Activation Pathway

The

-

Sensor Engagement: The compound enters the cytoplasm and undergoes a Michael addition with reactive cysteines (e.g., Cys151) on the Keap1 sensor protein.

-

Conformational Shift: This covalent alkylation induces a structural change in Keap1, disrupting its ability to ubiquitinate the transcription factor Nrf2.

-

Nuclear Translocation: Stabilized Nrf2 accumulates and translocates to the nucleus, binding to the Antioxidant Response Element (ARE) and initiating the transcription of cytoprotective genes like Heme Oxygenase-1 (HO-1).

Caption: Mechanistic activation of the Nrf2/ARE antioxidant pathway by Michael acceptors.

Analytical Characterization Protocol

To ensure the scientific integrity of the synthesized compound, rigorous analytical validation is required.

-

Step 1: HPLC-UV/MS Analysis.

-

Method: Reverse-phase C18 column, gradient elution (Water/Acetonitrile with 0.1% Formic Acid).

-

Self-Validation: A single sharp peak confirms purity. The mass spectrometer must show an

ion at

-

-

Step 2:

H-NMR Spectroscopy (DMSO--

Method: Acquire a 1D proton spectrum at 400 MHz or higher.

-

Self-Validation (Stereochemical Proof): Locate the two doublet signals corresponding to the alkene protons (typically around 6.4 ppm and 7.5 ppm). Calculate the coupling constant (

). A value of

-

References[4] CymitQuimica. "(E)-3-Bromo-4-hydroxycinnamic Acid Chemical Properties." CymitQuimica Catalog. URL: 1]">https://cymitquimica.com[1] CymitQuimica. "CAS 67808-77-9: (2E)-3-(3-Bromo-4-hydroxyphenyl)-2-propenoic acid." CymitQuimica Catalog. URL: 3]">https://cymitquimica.com[3] Sigma-Aldrich. "this compound | 119405-32-2." Merck/Sigma-Aldrich Catalog. URL: 2]">https://www.sigmaaldrich.com[2] Google Patents. "WO2017161093A1 - Caffeic acid derivatives and uses thereof." Google Patents. URL: https://patents.google.com/patent/WO2017161093A1/en

Sources

Discovery and Isolation of 3-Bromo-4-hydroxycinnamic Acid: A Technical Whitepaper

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Discipline: Marine Pharmacognosy & Analytical Chemistry

Executive Summary

Halogenated secondary metabolites are a hallmark of marine biochemistry, driven by the high concentration of halide ions in seawater and the evolutionary prevalence of vanadium-dependent haloperoxidases[1]. Among these, brominated cinnamic acid derivatives—specifically 3-bromo-4-hydroxycinnamic acid (also referred to as 3-bromo-p-coumaric acid)—represent a critical class of bioactive natural products. Originally identified as biosynthetic precursors to complex polyamines like the ianthelliformisamines in marine sponges (e.g., Suberea ianthelliformis)[2], these compounds exhibit potent ecological functions, including quorum sensing modulation and biofilm inhibition[1][2]. Furthermore, they serve as highly versatile building blocks in the semi-synthesis of pharmaceutical analogs, such as combretastatin A-4 derivatives[3].

This whitepaper provides an authoritative, self-validating framework for the discovery, extraction, and chromatographic isolation of this compound from complex biological matrices, detailing the physicochemical causality behind each methodological choice.

Biosynthetic Logic & Pathway

In marine organisms, the biosynthesis of this compound diverges from standard terrestrial phenylpropanoid pathways at the halogenation step. Phenylalanine ammonia-lyase (PAL) deaminates L-phenylalanine to cinnamic acid, which is subsequently hydroxylated by cinnamate 4-hydroxylase (C4H) to yield p-coumaric acid[1]. The critical divergence occurs via marine haloperoxidases. These enzymes utilize hydrogen peroxide to oxidize bromide ions (Br⁻) into a reactive bromonium intermediate (Br⁺), facilitating an electrophilic aromatic substitution strictly at the ortho position relative to the activating, electron-donating hydroxyl group[1].

Biosynthetic pathway of this compound via marine haloperoxidases.

Isolation and Purification Methodology

The isolation of highly polar, halogenated phenolic acids from complex marine matrices requires an orthogonal purification strategy. The following protocol details the extraction and isolation workflow, emphasizing the physicochemical rationale behind each step to ensure a self-validating system.

Step 1: Biomass Preparation & Extraction

-

Action: Flash-freeze fresh marine sponge or algal biomass in liquid nitrogen, followed by lyophilization to a constant weight[1]. Macerate the dried powder in a 1:1 mixture of Methanol (MeOH) and Dichloromethane (DCM) for 48 hours at 4°C.

-

Causality: Lyophilization halts endogenous esterase and oxidase activity, preventing the enzymatic degradation of phenolic acids[1]. The MeOH/DCM solvent system is chosen for its amphiphilic solvation properties; MeOH disrupts hydrogen bonding in the cellular matrix, while DCM penetrates lipid membranes, ensuring total recovery of moderately polar secondary metabolites.

-

Validation Checkpoint: The crude extract should yield a complex UV chromatogram (λ = 280 nm) indicative of intact aromatic systems, without excessive baseline drift from degraded polymeric tannins.

Step 2: Liquid-Liquid Partitioning

-

Action: Suspend the concentrated crude extract in MS-grade water and partition sequentially with n-hexane, followed by ethyl acetate (EtOAc).

-

Causality: Hexane removes non-polar sterols (e.g., aplysterol[2]) and triglycerides. EtOAc selectively extracts the protonated phenolic acids and moderately polar brominated aromatics, leaving highly polar salts and primary metabolites in the aqueous layer.

-

Validation Checkpoint: TLC of the EtOAc fraction (eluted with DCM:MeOH 9:1) should reveal distinct UV-active spots that stain positive (blue/black) with Ferric Chloride (FeCl₃), confirming phenolic enrichment.

Step 3: Size-Exclusion / Adsorption Chromatography

-

Action: Load the EtOAc fraction onto a Sephadex LH-20 column, eluting isocratically with 100% MeOH.

-

Causality: Sephadex LH-20 operates via dual mechanisms: size exclusion and π-π interactions. The dextran matrix selectively retards aromatic compounds like cinnamic acids due to π-π stacking, effectively separating them from aliphatic impurities of similar molecular weight.

Step 4: Preparative Reverse-Phase HPLC

-

Action: Subject the enriched fractions to preparative RP-HPLC using a C18 column (e.g., 250 × 21.2 mm, 5 µm). Elute with a linear gradient of H₂O:Acetonitrile (both containing 0.1% Trifluoroacetic acid, TFA) from 10% to 60% organic over 45 minutes.

-

Causality: The addition of 0.1% TFA is critical; it lowers the mobile phase pH below the pKa of the carboxylic acid moiety (typically ~4.0–4.5 for cinnamic acids), ensuring the molecule remains fully protonated. This prevents peak tailing and premature elution, maximizing resolution between the monobrominated and potentially dibrominated analogs[2][4].

Step-by-step isolation workflow for brominated cinnamic acids from marine biomass.

Structural Elucidation & Quantitative Profiling

Accurate characterization of this compound relies on high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of bromine is unequivocally identified by the characteristic 1:1 isotopic cluster in the mass spectrum due to the ⁷⁹Br and ⁸¹Br isotopes[2]. The trans (E) geometry of the alkene is confirmed by a large scalar coupling constant (J ≈ 15.9 Hz) between the vinylic protons[4][5].

Table 1: Quantitative Data & Spectral Benchmarks for Isolated this compound

| Parameter | Value / Observation | Analytical Significance |

| Typical Yield | 0.8 – 1.2 mg / g dry extract | Indicates minor metabolite status in raw biomass. |

| Chromatographic Purity | > 98% (by HPLC-UV at 280 nm) | Validates the efficiency of the 0.1% TFA RP-HPLC step. |

| HR-ESI-MS (m/z) | 242.9650 / 244.9630[M-H]⁻ | Confirms C₉H₇BrO₃ formula; 1:1 ratio proves monobromination. |

| ¹H NMR (Vinylic Protons) | δ 7.55 (d, J = 15.9 Hz), 6.35 (d, J = 15.9 Hz) | Large coupling constant confirms the trans (E)-alkene geometry. |

| ¹H NMR (Aromatic Protons) | δ 7.70 (d, J = 2.0 Hz), 7.42 (dd), 6.95 (d) | ABX spin system confirms ortho-bromination relative to the -OH group. |

Conclusion

The discovery and isolation of this compound bridge the gap between marine chemical ecology and synthetic medicinal chemistry. By employing orthogonal chromatographic techniques grounded in the molecule's specific pKa, lipophilicity, and aromatic properties, researchers can achieve the high-purity yields required for downstream biological assays. As both a native biofilm inhibitor and a scaffold for advanced drug development, mastering the isolation of this compound is a foundational skill for modern natural product chemists[2][3].

References

- Wang, et al.Caffeic acid derivatives and uses thereof. Google Patents (WO2017161093A1).

-

Beilstein Journal of Organic Chemistry. Discovery of ianthelliformisamines D–G from the sponge Suberea ianthelliformis and the total synthesis of ianthelliformisamine D. Beilstein J. Org. Chem. 2024. URL:[Link]

-

ResearchGate. Stereoselective Synthesis of (E)-β-Arylvinyl Bromides by Microwave-Induced Reaction of anti-3-Aryl-2,3-dibromopropanoic Acids. ResearchGate. URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. 3-Bromo-4-methoxycinnamic acid | 1080-07-5 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. WO2017161093A1 - Caffeic acid derivatives and uses thereof - Google Patents [patents.google.com]

Physicochemical Profiling of 3-Bromo-4-hydroxycinnamic Acid: A Technical Guide

The following technical guide details the physicochemical properties, characterization, and experimental protocols for 3-Bromo-4-hydroxycinnamic acid (3-B-4-HCA) . This document is structured for researchers in medicinal chemistry and drug development.

Executive Summary

This compound (3-B-4-HCA) is a functionalized phenylpropanoid derivative serving as a critical scaffold in the synthesis of bioactive pharmaceuticals.[1] Distinguished by the presence of an ortho-bromine substituent on the phenolic ring, this molecule exhibits enhanced lipophilicity and altered acidity compared to its parent compound, p-coumaric acid. These properties modulate its interaction with biological targets, particularly in the inhibition of matrix metalloproteinases (MMPs) and as a precursor for antioxidant conjugates. This guide provides a definitive analysis of its physicochemical identity, spectral characteristics, and validated experimental protocols for property determination.

Molecular Identity & Structural Analysis[2]

| Parameter | Data |

| IUPAC Name | (2E)-3-(3-Bromo-4-hydroxyphenyl)prop-2-enoic acid |

| Common Synonyms | 3-Bromo-p-coumaric acid; 3-Bromo-4-hydroxybenzeneacrylic acid |

| CAS Registry Number | 119405-32-2 |

| Molecular Formula | C₉H₇BrO₃ |

| Molecular Weight | 243.05 g/mol |

| SMILES | OC(=O)/C=C/C1=CC(Br)=C(O)C=C1 |

| InChI Key | HOZXBZABAJSGDX-DUXPYHPUSA-N |

Stereochemical Configuration

The compound exists primarily as the trans (E) isomer due to the steric hindrance in the cis (Z) configuration. The E-isomer is thermodynamically more stable (>95% purity in standard synthesis) and is characterized by a large coupling constant (J ≈ 16 Hz) between the vinylic protons in ¹H NMR.

Structural Diagram & Synthesis Logic

The following diagram illustrates the standard Knoevenagel condensation pathway used to synthesize 3-B-4-HCA, highlighting the critical control points for stereoselectivity.

Figure 1: Synthesis of 3-B-4-HCA via Knoevenagel condensation. The reaction favors the (E)-isomer due to steric relaxation during the decarboxylation step.

Physicochemical Properties Profile

The introduction of the bromine atom at the C3 position significantly alters the electronic landscape of the molecule compared to non-halogenated analogs.

Thermodynamic & Solubility Data

| Property | Value / Range | Technical Insight |

| Melting Point | 174 - 178 °C (Experimental)* | Lower than p-coumaric acid (210°C) due to disruption of crystal lattice hydrogen bonding by the bulky Br atom. |

| pKa₁ (Carboxyl) | 4.35 ± 0.10 (Predicted) | Similar to cinnamic acid; slight inductive acidification by the aryl bromide. |

| pKa₂ (Phenol) | 8.10 ± 0.20 (Predicted) | Significantly more acidic than phenol (pKa 10) due to the ortho-bromo electron-withdrawing effect (inductive -I). |

| logP (Octanol/Water) | 2.2 - 2.4 | Moderate lipophilicity. The bromine atom increases logP by ~0.7 units relative to p-coumaric acid. |

| Water Solubility | Low (< 0.5 mg/mL) | Requires pH adjustment (> pH 5) or cosolvents for aqueous formulation. |

| Solubility (Organic) | High | Soluble in DMSO (>50 mg/mL), Ethanol, DMF, Methanol. |

*Note: Melting points may vary based on solvent of crystallization. Values derived from analogous halogenated cinnamic acids.

Spectral Characterization (Diagnostic Peaks)

Researchers should use the following diagnostic signals to verify identity and purity.

-

UV-Vis Absorption:

≈ 320-325 nm (in MeOH). The bathochromic shift (red shift) relative to cinnamic acid is due to the auxochromic -OH and -Br groups extending conjugation. -

IR Spectroscopy (KBr):

-

3300-3400 cm⁻¹: Broad O-H stretch (Phenolic/Carboxylic).

-

1670-1690 cm⁻¹: C=O stretch (Conjugated acid).

-

1620 cm⁻¹: C=C alkene stretch.

-

-

¹H NMR (400 MHz, DMSO-d₆):

- 7.50 (d, J = 16.0 Hz, 1H, H-vinyl-β ): Characteristic of trans-geometry.

- 6.35 (d, J = 16.0 Hz, 1H, H-vinyl-α ).

- 7.80 (d, J = 2.0 Hz, 1H, H-2 ): Deshielded doublet due to ortho-Br.

- 7.55 (dd, 1H, H-6 ): Ortho-coupling to H-5.

- 6.98 (d, 1H, H-5 ): Shielded by ortho-OH.

Experimental Protocols for Property Determination

To ensure data integrity in drug development pipelines, the following self-validating protocols are recommended.

Protocol: Potentiometric Determination of pKa

This method differentiates between the carboxyl and phenolic protons using a standard titration workflow.

Reagents:

-

0.01 M NaOH (Standardized).

-

0.1 M KCl (Ionic strength adjuster).

-

Degassed water (CO₂-free).

Workflow:

-

Dissolution: Dissolve 5.0 mg of 3-B-4-HCA in 10 mL of a Methanol:Water (20:80) mixture containing 0.1 M KCl. Note: Methanol is required for initial solubility; extrapolation to 0% organic solvent is necessary for aqueous pKa.

-

Calibration: Calibrate pH electrode using buffers at pH 4.01, 7.00, and 10.01.

-

Titration: Titrate with 0.01 M NaOH in 10 µL increments.

-

Data Analysis: Plot pH vs. Volume of NaOH. Identify two inflection points.

-

Inflection 1 (pH ~4.4): Deprotonation of -COOH.

-

Inflection 2 (pH ~8.1): Deprotonation of -OH.

-

-

Validation: The first equivalence point must occur at exactly 1.0 equivalent of base. Deviations >5% indicate impurity or weighing error.

Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility, critical for formulation.

Figure 2: Workflow for thermodynamic solubility determination.

Methodology:

-

Add excess 3-B-4-HCA (~10 mg) to 2 mL of phosphate buffer (pH 7.4) and 0.1 N HCl (pH 1.2) in separate glass vials.

-

Agitate at 37°C for 48 hours.

-

Filter supernatant using a PVDF syringe filter (0.45 µm). Caution: Discard the first 0.5 mL of filtrate to account for filter adsorption.

-

Analyze filtrate via HPLC (C18 column, ACN:Water gradient).

Applications in Drug Design

The 3-bromo-4-hydroxy moiety acts as a pharmacophore mimic for tyrosine or phenylalanine residues, but with enhanced binding capabilities due to the halogen bond potential of bromine.

-

MMP Inhibition: The hydroxamic acid derivatives of 3-B-4-HCA are potent inhibitors of Matrix Metalloproteinases (MMPs). The bromine atom fills the hydrophobic S1' pocket of the enzyme, improving selectivity over non-halogenated analogs.

-

Antioxidant Activity: The phenolic hydroxyl group acts as a radical scavenger. The ortho-bromine stabilizes the resulting phenoxy radical via resonance and steric shielding, potentially extending the half-life of the antioxidant effect.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 160655, this compound. PubChem. Available at: [Link]

- Pontiki, E., & Hadjipavlou-Litina, D. (2019). Antioxidant and Anti-inflammatory Properties of Hydroxycinnamic Acid Derivatives.

-

World Health Organization (WHO). Annex 4: General Notes on Solubility and Stability of Active Pharmaceutical Ingredients. WHO Technical Report Series. Available at: [Link]

-

Reich, H. J. pKa Values of Organic Compounds in DMSO and Water.[2] University of Wisconsin-Madison Chemistry. Available at: [Link]

Sources

Modulating Plant Secondary Metabolism: The Role of 3-Bromo-4-hydroxycinnamic Acid in Mutasynthesis and Drug Discovery

Topic: Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Metabolic Engineers, and Drug Discovery Scientists

Executive Summary

In the realm of plant secondary metabolism and natural product chemistry, 3-Bromo-4-hydroxycinnamic acid (3-B-4-HCA) represents a critical "unnatural" precursor. Unlike ubiquitous metabolites such as caffeic or ferulic acid, 3-B-4-HCA is primarily utilized as a mechanistic probe and a substrate for precursor-directed biosynthesis (mutasynthesis) . Its structural homology to

This guide delineates the technical utility of 3-B-4-HCA, focusing on its activation by 4-Coumarate:CoA Ligase (4CL) , its incorporation into polyketide scaffolds, and the superior bioactivity of its downstream derivatives.

Chemical Identity and Structural Significance

This compound is a halogenated derivative of the natural phenylpropanoid precursor,

| Property | This compound (Synthetic) | Impact on Metabolism | |

| Electronic Effect | Electron-donating (-OH) | Electron-withdrawing (-Br) + Donating (-OH) | Alters pKa of phenolic -OH; affects radical scavenging. |

| Steric Bulk | Low (H atom) | Moderate (Br atom ~1.9 Å radius) | Challenges the active site plasticity of 4CL and CHS. |

| Lipophilicity (LogP) | ~1.5 | ~2.3 | Enhanced membrane permeability and bioavailability. |

| Metabolic Fate | Lignin, Flavonoids, Coumarins | Brominated "Unnatural" Natural Products | Diverts flux toward novel bioactive scaffolds. |

Why Bromine?

In medicinal chemistry, the "magic methyl" effect is well known, but the "magic bromo" effect in plant metabolism is equally potent. The bromine atom is lipophilic and can fill hydrophobic pockets in target enzymes (e.g.,

Mechanistic Role in the Phenylpropanoid Pathway[1]

The utility of 3-B-4-HCA relies on the "promiscuity" of upstream phenylpropanoid enzymes. The pathway does not evolve to exclude halogenated substrates because they are rare in terrestrial environments; thus, the enzymes lack negative selection against them.

Activation by 4-Coumarate:CoA Ligase (4CL)

The gatekeeping step involves the activation of the free acid to its CoA thioester.

-

Enzyme: 4-Coumarate:CoA Ligase (EC 6.2.1.12).[1]

-

Reaction:

-

Kinetic Insight: Research indicates that while

may be lower compared to

Incorporation by Polyketide Synthases (PKS)

Once activated, 3-Bromo-4-coumaroyl-CoA serves as a starter unit for Type III Polyketide Synthases, such as Chalcone Synthase (CHS) or Stilbene Synthase (STS) .

-

CHS Action: Condenses one molecule of 3-Bromo-4-coumaroyl-CoA with three molecules of Malonyl-CoA.

-

Product: 3'-Bromo-naringenin chalcone

6-Bromo-naringenin (after CHI action) or other brominated flavonoids (e.g., 6,8-dibromoluteolin if further modified).

Visualization: The "Unnatural" Pathway Flux

The following diagram illustrates the flow of 3-B-4-HCA through the engineered metabolic pathway, highlighting the divergence from primary metabolism.

Sources

Theoretical and Computational Investigation of 3-Bromo-4-hydroxycinnamic Acid (3B4HCA): A Comprehensive Technical Guide

Executive Summary

As drug development increasingly relies on predictive modeling to streamline pipeline efficiency, theoretical chemistry serves as the foundational bridge between molecular structure and biological efficacy. This whitepaper provides an in-depth computational framework for analyzing 3-Bromo-4-hydroxycinnamic acid (3B4HCA) , a halogenated derivative of cinnamic acid. By integrating Density Functional Theory (DFT) and molecular docking, this guide elucidates the causality behind the molecule's electronic properties, its radical scavenging mechanisms, and its potential as a therapeutic ligand.

Structural Rationale & Mechanistic Significance

Cinnamic acid and its hydroxylated derivatives (e.g., caffeic and ferulic acids) are highly valued in medicinal chemistry for their potent antioxidant, antimicrobial, and anticancer properties[1]. The introduction of specific substituents onto the phenyl ring fundamentally alters the molecule's electron density and reactivity.

In 3B4HCA, the structure is defined by two critical modifications:

-

The 4-Hydroxyl Group (-OH): Acts as the primary electron and hydrogen atom donor, serving as the catalytic center for radical scavenging[2].

-

The 3-Bromo Substituent (-Br): The heavy halogen exerts a strong electron-withdrawing inductive effect (-I) while simultaneously offering a mesomeric electron-donating effect (+M).

The Causality of Theoretical Modeling: Before committing resources to benchtop synthesis and in vitro assays, we must understand how the bulky bromine atom distorts the local electron cloud. Theoretical studies allow us to quantify the bond dissociation enthalpy (BDE) of the O-H bond and predict whether the bromine's steric hindrance will impede or enhance target protein binding.

Computational Methodology: DFT Protocol

To ensure scientific integrity, computational workflows must be self-validating. The following step-by-step protocol outlines the standard DFT methodology for characterizing 3B4HCA, explaining the physical reasoning behind each parameter choice.

Step-by-Step DFT Workflow

-

Initial Conformational Search:

-

Action: Generate the s-cis and s-trans conformers of the acrylic acid side chain using Molecular Mechanics (MMFF94 force field).

-

Causality: DFT algorithms are prone to falling into local energetic minima. Pre-optimizing with molecular mechanics ensures the DFT calculation begins near the true global minimum, preventing false stability reports[3].

-

-

Geometry Optimization:

-

Action: Optimize the lowest-energy conformer using Gaussian 16 at the B3LYP/6-311++G(d,p) level of theory.

-

Causality: B3LYP is selected because its hybrid functional nature partially corrects the self-interaction error inherent in pure DFT, making it highly accurate for organic molecules[4]. The diffuse functions (++) are strictly required to model the expanded electron cloud of the phenoxide anion formed during antioxidant reactions. The polarization functions ((d,p)) are critical for accommodating the large, polarizable electron density of the bromine atom[5].

-

-

Frequency Calculation (Self-Validation Step):

-

Action: Run a vibrational frequency calculation on the optimized geometry at the same level of theory.

-

Validation: The output must yield zero imaginary frequencies . If an imaginary frequency is present, the structure is a transition state, not a stable minimum, and Step 2 must be repeated with a tighter convergence grid[3].

-

-

Solvent Modeling:

-

Action: Apply the Polarizable Continuum Model (PCM) to simulate water and benzene environments.

-

Causality: Gas-phase calculations misrepresent biological reality. PCM stabilizes anionic intermediates through dielectric screening, which is mandatory for accurately predicting reaction thermodynamics in physiological environments[6].

-

Electronic Properties & Reactivity Descriptors

The Frontier Molecular Orbitals (FMO)—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—dictate how 3B4HCA interacts with other species. A narrower energy gap (

Table 1: Calculated Global Reactivity Descriptors for 3B4HCA

Note: Values are representative theoretical approximations based on B3LYP/6-311++G(d,p) calculations of closely related halogenated cinnamic acids.

| Descriptor | Symbol | Calculated Value (eV) | Mechanistic Significance |

| HOMO Energy | -5.82 | Indicates electron-donating capacity; higher values suggest superior radical scavenging. | |

| LUMO Energy | -1.54 | Indicates electron-accepting capacity. | |

| Energy Gap | 4.28 | A lower gap correlates with higher chemical reactivity and a "softer" molecular nature. | |

| Ionization Potential | IP | 5.82 | Approximated as |

| Electron Affinity | EA | 1.54 | Approximated as |

| Chemical Hardness | 2.14 | Resistance to charge transfer; lower hardness indicates higher reactivity. | |

| Electrophilicity | 3.16 | Measures the molecule's propensity to accept electrons from biological targets. |

Theoretical Antioxidant Mechanisms

The antioxidant capacity of 3B4HCA is governed by its ability to neutralize reactive oxygen species (ROS) like the hydroperoxyl radical (HOO•). Theoretical chemistry evaluates three competing thermodynamic pathways[5]:

-

Hydrogen Atom Transfer (HAT): Direct abstraction of the hydrogen atom from the 4-hydroxyl group. Preferred in non-polar environments (e.g., lipid bilayers)[6].

-

Single Electron Transfer-Proton Transfer (SET-PT): The molecule first donates an electron to form a radical cation, followed by deprotonation.

-

Sequential Proton Loss Electron Transfer (SPLET): The molecule first loses a proton to form an anion, which then donates an electron.

Causality of Solvent Dependency: In aqueous physiological environments (pH 7.4), the SPLET mechanism dominates. The high dielectric constant of water stabilizes the intermediate phenoxide anion, drastically lowering the proton affinity (PA) and making SPLET thermodynamically favorable over HAT[6].

Theoretical antioxidant mechanisms (HAT, SET-PT, SPLET) of 3B4HCA.

Molecular Docking & Target Interaction Protocol

Beyond radical scavenging, cinnamic acid derivatives act as competitive inhibitors for enzymes implicated in oxidative stress and epigenetic regulation, such as Histone Deacetylases (HDACs).

Step-by-Step Docking Workflow

-

Ligand Preparation:

-

Action: Import the DFT-optimized 3B4HCA geometry into AutoDock Tools. Merge non-polar hydrogens and assign Gasteiger partial charges.

-

Causality: Using the DFT-optimized geometry rather than a crude 2D-to-3D conversion ensures that the steric bulk of the bromine atom and the planarity of the conjugated

-system are accurately represented to the scoring function.

-

-

Protein Preparation:

-

Action: Retrieve the target crystal structure (e.g., HDAC8) from the Protein Data Bank. Strip all co-crystallized water molecules and add polar hydrogens.

-

Causality: Water molecules artificially block the binding pocket. Adding polar hydrogens is strictly required to compute the hydrogen bond networks that the 4-hydroxyl and carboxylic acid groups of 3B4HCA will form with the receptor's amino acid residues.

-

-

Grid Box Definition & Execution:

-

Action: Center the grid box directly over the catalytic Zinc (

) ion in the active site. Run the simulation using AutoDock Vina with an exhaustiveness of 8. -

Validation: The resulting binding poses must show the carboxylic acid moiety of 3B4HCA chelating the

ion. If this chelation is absent, the grid box was likely misplaced, as metal chelation is the proven pharmacodynamic mechanism for cinnamic acid-based HDAC inhibitors.

-

Conclusion

The theoretical investigation of this compound provides a robust, predictive foundation for its application in pharmacology. By utilizing high-level DFT calculations (B3LYP/6-311++G(d,p)) and rigorous molecular docking protocols, researchers can accurately map its electronic landscape, predict its dominant SPLET antioxidant pathway in aqueous media, and validate its binding affinity to critical enzymatic targets prior to experimental synthesis.

References

-

Title: Density Functional Theory, Molecular Docking Study, and In Vitro Antioxidant Activity of Cinnamic Acid Isolated From Piper betle Leaves. Source: nih.gov. URL: [Link]

-

Title: DFT Study of the Molecular Structure, Conformational Preference, Spectroscopic and Vibrational Analysis of Cinnamic Acid and Cinnamaldehyde. Source: scielo.org.mx. URL: [Link]

-

Title: Structure-Antioxidant Activity Relationship of Hydroxycinnamic Acid Derivatives: A Computational Study. Source: chemrxiv.org. URL: [Link]

-

Title: Electro-Chemical and Spectroscopic Properties of Trans-4-Methoxycinnamic Molecule: A DFT Study. Source: rsisinternational.org. URL: [Link]

-

Title: Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid. Source: niscpr.res.in. URL: [Link]

-

Title: Antioxidant properties of several caffeic acid derivatives: A theoretical study. Source: academie-sciences.fr. URL: [Link]

-

Title: Theoretical Insight into Antioxidant Mechanisms of Trans-Isoferulic Acid in Aqueous Medium at Different pH. Source: mdpi.com. URL: [Link]

Sources

- 1. Density Functional Theory, Molecular Docking Study, and In Vitro Antioxidant Activity of Cinnamic Acid Isolated From Piper betle Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. DFT Study of the Molecular Structure, Conformational Preference, Spectroscopic and Vibrational Analysis of Cinnamic Acid and Cinnamaldehyde [scielo.org.mx]

- 4. Electro-Chemical and Spectroscopic Properties of Trans-4-Methoxycinnamic Molecule: A DFT Study – International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]

- 5. mdpi.com [mdpi.com]

- 6. Antioxidant properties of several caffeic acid derivatives: A theoretical study [comptes-rendus.academie-sciences.fr]

Natural Sources of Bromo-Cinnamic Acid Derivatives: A Technical Guide

This is an in-depth technical guide on the natural sources, chemistry, and isolation of bromo-cinnamic acid derivatives.

Executive Summary

While the ubiquitous phenylpropanoid pathway produces vast quantities of cinnamic acid derivatives (e.g., caffeic, ferulic, p-coumaric acids) in terrestrial plants, the incorporation of bromine into these scaffolds is a phenomenon almost exclusive to marine ecosystems.

This guide clarifies a critical nuance in natural product chemistry: Free brominated cinnamic acids (e.g., 3-bromo-4-hydroxycinnamic acid) are rare as stable end-products in nature. Instead, marine organisms—specifically Red Algae (Rhodophyta) and Demosponges —metabolize these precursors into a complex suite of bromophenols, brominated phenylbutenones, and propionic acid dimers that retain the bioactive brominated aromatic core.

This document serves as a technical roadmap for identifying, extracting, and understanding these "crypto-cinnamic" derivatives, which possess potent PTP1B inhibitory, antioxidant, and antimicrobial properties.

Taxonomy & Ecological Distribution

The primary natural reservoirs for these compounds are marine organisms that express Vanadium-dependent Bromoperoxidases (V-BPOs) , enzymes capable of oxidizing bromide ions (

| Organism Class | Key Genus/Species | Primary Metabolite Class |

| Red Algae (Rhodophyta) | Rhodomela confervoides | Bromophenols & Phenylbutenones (Direct cinnamic analogs) |

| Symphyocladia latiuscula | Highly brominated benzyl alcohols and ethers | |

| Polysiphonia urceolata | Brominated phenylacetic acids | |

| Asparagopsis taxiformis | Halogenated methanes (bromoform) and reported trace brominated phenolics | |

| Sponges (Porifera) | Aplysina (Order: Verongida) | Bromotyrosines (Nitrogenous C6-C3 analogs, e.g., Aeroplysinin) |

| Xestospongia testudinaria | Brominated polyunsaturated fatty acids (often confused with cinnamates due to conjugation) |

Target Species: Rhodomela confervoides

This species is the definitive source for non-nitrogenous bromo-cinnamic derivatives. Unlike sponges which produce nitrogen-containing alkaloids (bromotyrosines), R. confervoides biosynthesizes carbon-skeleton derivatives that structurally mirror the cinnamic acid scaffold, specifically retaining the C6-C3 or C6-C4 backbone.

Structural Diversity & Chemistry

Research has isolated specific metabolites from Rhodomela that represent the "natural" catalog of bromo-cinnamic derivatives.

Key Natural Derivatives

-

Brominated Phenylbutenones (The "Cinnamic" Analog):

-

Compound: (E)-4-(2,3-dibromo-4,5-dihydroxyphenyl)-3-buten-2-one[1]

-

Significance: This molecule preserves the

-unsaturated ketone motif, structurally homologous to cinnamic acid but with a methyl ketone terminus. It exhibits the characteristic trans (E) geometry of the double bond.

-

-

Brominated Propionic Acid Dimers:

-

Compound: 2-(3-bromo-5-hydroxy-4-methoxyphenyl)-3-(2,3-dibromo-4,5-dihydroxyphenyl)propionic acid[1]

-

Significance: A dimer formed by the oxidative coupling of two phenylpropanoid units. It retains the carboxylic acid moiety of the parent cinnamic acid.

-

-

Bromophenols (Degradation Products):

-

Compound: 2,3-dibromo-4,5-dihydroxybenzyl methyl sulfoxide[1]

-

Significance: Often co-isolated, these represent the oxidative cleavage products of the cinnamic side chain.

-

Biosynthetic Origins: The Halogenation Engine

The introduction of bromine into the aromatic ring is not random; it is an enzymatic electrophilic aromatic substitution catalyzed by Vanadium Bromoperoxidase (V-BPO) .

Mechanistic Pathway

-

Oxidation: V-BPO coordinates with hydrogen peroxide (

) to oxidize bromide ( -

Electrophile Generation: This produces an enzyme-bound hypobromite equivalent (

or -

Bromination: The electrophile attacks the electron-rich phenolic ring of the cinnamic acid precursor (e.g., p-coumaric acid).

-

Side Chain Modification: Subsequent enzymatic steps may lead to decarboxylation (forming styrenes) or oxidation (forming butenones/aldehydes).

Figure 1: Biosynthetic pathway from Phenylalanine to Brominated derivatives via V-BPO.

Extraction & Isolation Methodologies

Objective: Isolate polar brominated phenolics from Rhodomela confervoides. Challenge: Prevent oxidative degradation of the catecholic (dihydroxy) moieties during extraction.

Protocol: Step-by-Step Isolation

Phase 1: Extraction

-

Material Prep: Air-dry fresh algae in shade (avoid direct UV to prevent debromination). Grind to powder.

-

Solvent System: Use 95% Ethanol (EtOH) or Methanol (MeOH) .

-

Why: Bromophenols are polar. Pure DCM or Hexane will miss the target glycosides or acids.

-

-

Procedure: Macerate 1 kg powder in 3L EtOH for 72 hours at room temperature. Repeat 3x.

-

Concentration: Evaporate solvent under reduced pressure (

) to yield crude extract.

Phase 2: Partitioning (The "Cup-and-Cone" Strategy)

-

Suspend crude extract in

. -

Sequential Partitioning:

-

Hexane: Removes lipids/chlorophyll (Discard).

-

Chloroform (

): Removes non-polar terpenes. -

Ethyl Acetate (EtOAc): TARGET FRACTION. Collects brominated phenolics and cinnamic derivatives.

-

n-Butanol: Collects highly glycosylated species.

-

Phase 3: Purification (Chromatography)

-

Silica Gel Column: Elute EtOAc fraction with a gradient of

.-

Note: Brominated compounds often elute in mid-polarity fractions (

to

-

-

Sephadex LH-20: Critical Step.

-

HPLC Polishing:

-

Column: C18 Reverse Phase (e.g., ODS).

-

Solvent:

(Gradient 40% to 100% MeOH). -

Detection: UV at 254 nm (Aromatic ring) and 280 nm (Phenolic).

-

Figure 2: Isolation workflow for brominated phenolics from marine algae.

Pharmacological Applications

The bromine atom enhances lipophilicity and metabolic stability compared to non-halogenated analogs, altering the compound's interaction with biological targets.

PTP1B Inhibition (Diabetes & Obesity)[9]

-

Target: Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of insulin signaling.

-

Mechanism: The brominated aromatic ring mimics the phosphotyrosine substrate, docking into the enzyme's active site.

-

Data: Bromophenols from Rhodomela have shown

values in the low micromolar range (

Antimicrobial Activity[2][9][10][11][12][13]

-

Target: Membrane disruption and enzyme inhibition in MRSA and Vibrio species.

-

Efficacy: The presence of the unsaturated side chain (in the butenone derivatives) combined with the bromophenol core significantly increases potency against Gram-positive bacteria compared to simple bromophenols.

Antioxidant Potency

-

Mechanism: Radical scavenging via hydrogen atom transfer (HAT). The ortho-catechol (4,5-dihydroxy) motif, protected by adjacent bromine atoms, creates a stable phenoxy radical, making these compounds superior antioxidants to commercial BHT in DPPH assays.

References

-

Ma, M., et al. (2006). "Bromophenols from the Marine Red Alga Rhodomela confervoides." Journal of Natural Products, 69(11), 206-210. Link

-

Li, K., et al. (2011). "Isolation, characterization, and antioxidant activity of bromophenols of the marine red alga Rhodomela confervoides." Journal of Agricultural and Food Chemistry, 59(18), 9916-9921. Link

-

Shoji, N., et al. (1983). "Structure of a new bromophenol from the red alga Polysiphonia urceolata." Chemistry Letters, 12(11), 1623-1626. Link

-

Butler, A., & Carter-Franklin, J. N. (2004). "The role of vanadium bromoperoxidase in the biosynthesis of halogenated marine natural products." Natural Product Reports, 21(1), 180-188. Link

-

Barciela, P., et al. (2024). "Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits." Marine Drugs, 22(4), 165. Link

Sources

Methodological & Application

3-Bromo-4-hydroxycinnamic acid experimental protocols

Synthesis, Characterization, and Pharmacological Applications[1][2][3][4]

Executive Summary & Scientific Context

3-Bromo-4-hydroxycinnamic acid (CAS: 119405-32-2) is a halogenated derivative of p-coumaric acid.[1][2] Unlike its cyano-substituted analog (

Its structural significance lies in the ortho-bromination relative to the phenolic hydroxyl group.[1][2] This specific substitution pattern activates the ring for further cross-coupling reactions (e.g., Suzuki-Miyaura) and enhances membrane permeability in biological systems compared to the parent hydroxycinnamic acids.[2] It is a critical precursor for the synthesis of coumarins , flavonoids , and phosphorylated antimicrobial agents .

Key Applications:

-

Medicinal Chemistry: Precursor for anticoagulant and antitumor coumarin derivatives via intramolecular cyclization.[2]

-

Microbiology: Biofilm inhibitor and antimicrobial agent against Gram-positive bacteria (S. aureus).[2]

-

Material Science: Monomer for photoreactive liquid crystalline polymers.[2]

Chemical Specifications & Handling

| Property | Specification |

| IUPAC Name | (2E)-3-(3-Bromo-4-hydroxyphenyl)prop-2-enoic acid |

| CAS Number | 119405-32-2 |

| Molecular Formula | C |

| Molecular Weight | 243.05 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, Ethanol, Methanol; Sparingly soluble in water |

| pKa (Predicted) | ~4.5 (Carboxylic acid), ~9.0 (Phenolic OH) |

| Storage | +2°C to +8°C, protect from light (halogenated aromatics are photosensitive) |

Protocol A: Selective Synthesis via Knoevenagel Condensation

Objective: To synthesize high-purity (E)-3-bromo-4-hydroxycinnamic acid without generating the 3,5-dibromo byproduct common in direct bromination methods.

Principle: The Knoevenagel-Doebner condensation involves the reaction of 3-bromo-4-hydroxybenzaldehyde with malonic acid in a pyridine/piperidine system.[1][2] This method ensures regiocontrol, as the bromine is pre-installed on the aldehyde.

Reagents:

-

Malonic acid (12.0 mmol, 1.2 eq)[1]

-

Pyridine (anhydrous, 5.0 mL)

Step-by-Step Methodology:

-

Reaction Setup:

-

Condensation & Decarboxylation:

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly into 50 mL of ice-cold 2 M HCl with vigorous stirring. The pyridine will be neutralized, and the product will precipitate as a white/pale solid.

-

Stir for 30 minutes to ensure complete precipitation.

-

-

Purification:

-

Filter the crude solid using a Buchner funnel.[2] Wash the cake with cold water (3 x 10 mL) to remove residual pyridinium salts.

-

Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol (~60°C). Add warm water dropwise until slight turbidity appears, then allow to cool slowly to 4°C overnight.

-

Collect the crystals, dry under vacuum at 40°C.

-

Yield Expectation: 75–85% Purity Validation: Melting point (178–180°C) and ¹H-NMR.[1][2]

Visual Workflow: Synthesis Pathway

Caption: Synthesis of this compound via Knoevenagel-Doebner condensation to ensure regioselectivity.

Protocol B: Antimicrobial & Biofilm Inhibition Assay

Objective: To evaluate the efficacy of this compound as a biofilm inhibitor against Staphylococcus aureus (MRSA strains), exploiting the lipophilicity gained from the bromine substituent.[1][2]

Reagents:

-

Bacterial Strain: S. aureus (ATCC 25923 or clinical isolate).[2]

-

Media: Tryptic Soy Broth (TSB) supplemented with 1% glucose (to promote biofilm).[2]

-

Dye: Crystal Violet (0.1%).[2]

Methodology:

-

Inoculum Preparation:

-

Microdilution Setup (96-well plate):

-

Test Wells: Add 198 µL of diluted bacterial suspension + 2 µL of compound stock (Final conc: 1 mM). Perform serial dilutions (e.g., 500 µM, 250 µM, 125 µM).

-

Positive Control: TSB + Bacteria + DMSO (Vehicle).[2]

-

Negative Control: Sterile TSB only.

-

-

Incubation:

-

Incubate the plate statically at 37°C for 24 hours to allow biofilm formation.[2]

-

-

Biofilm Quantification (Crystal Violet Method):

-

Wash wells 3x with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.[1][2]

-

Fix the biofilm with methanol (200 µL) for 15 minutes.[2] Air dry.

-

Stain with 0.1% Crystal Violet (200 µL) for 15 minutes.[2]

-

Wash with water to remove excess dye.[2]

-

Solubilize the bound dye with 33% Acetic Acid (200 µL).[2]

-

Measure Absorbance at 590 nm .

Data Analysis:

% Biofilm Inhibition =

Visual Workflow: Biofilm Assay

Caption: Workflow for evaluating biofilm inhibition using the Crystal Violet microtiter plate method.[1][2]

Structural Characterization Data

To validate the synthesis, compare your product against these standard spectral markers.

¹H NMR (400 MHz, DMSO-d₆):

-

δ 12.20 (s, 1H): Carboxylic acid -COOH (Broad, exchangeable).[1][2]

-

δ 7.85 (d, J = 2.0 Hz, 1H): Aromatic H-2 (Ortho to Br).[1][2]

-

δ 7.48 (d, J = 16.0 Hz, 1H): Vinylic H (α to ring, trans coupling).

-

δ 6.95 (d, J = 8.5 Hz, 1H): Aromatic H-5 (Ortho to OH).[1][2]

-

δ 6.35 (d, J = 16.0 Hz, 1H): Vinylic H (α to COOH, trans coupling).

Interpretation: The coupling constant (J = 16.0 Hz) confirms the (E)-trans geometry of the double bond.[2]

References

-

Sova, M. (2012).[4] Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives.[2][5] Mini-Reviews in Medicinal Chemistry, 12(8), 749-767.[1][2] Link

-

Peyrot, C., et al. (2020).[6] Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation.[1][2][7] Molecules, 25(16), 3636. Link

-

Combi-Blocks Inc. (2023).[1][2][8] this compound Product Data Sheet. Link

-

Malheiro, J.F., et al. (2019). Biofilm inhibition by hydroxycinnamic acids.[2][9] Journal of Applied Microbiology. Link

-

Knoevenagel, E. (1898). Condensation of malonic acid with aromatic aldehydes.[2][7][10][11] Berichte der deutschen chemischen Gesellschaft.

Sources

- 1. p-coumaric acid | SIELC Technologies [sielc.com]

- 2. p-Coumaric acid - Wikipedia [en.wikipedia.org]

- 3. rsc.org [rsc.org]

- 4. A Review of Cinnamic Acid’s Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. acgpubs.org [acgpubs.org]

- 7. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound [sigmaaldrich.com]

- 9. Analysis of the Antimicrobial and Anti-Biofilm Activity of Natural Compounds and Their Analogues against Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

Application Note: Using 3-Bromo-4-hydroxycinnamic Acid in Enzyme Inhibition Assays

[1]

Abstract & Introduction

3-Bromo-4-hydroxycinnamic acid (3-B-4-HCA) is a halogenated derivative of

This Application Note details the use of 3-B-4-HCA in two distinct inhibitory contexts:

-

Tyrosinase Inhibition: Acting as a competitive inhibitor for the study of melanogenesis and enzymatic browning. The bromine atom at the C3 position enhances binding affinity to the copper-containing active site compared to non-halogenated parent compounds.

-

Monocarboxylate Transport (MCT) Blockade: Serving as a structural probe for blocking pyruvate and lactate transport in metabolic flux studies, offering an alternative kinetic profile to

-CHCA.

Chemical Properties & Handling

To ensure assay reproducibility, strict adherence to solubility and stability protocols is required. Cinnamic acid derivatives are prone to photo-isomerization (trans

| Parameter | Specification |

| CAS Number | 119405-32-2 |

| Molecular Formula | |

| Molecular Weight | 243.05 g/mol |

| Solubility | Soluble in DMSO (>50 mM), Ethanol. Sparingly soluble in water. |

| Stability | Light Sensitive. Store solid and stock solutions in amber vials. |

| pKa | Carboxyl ~4.5; Phenol ~9.0 (Bromine lowers phenolic pKa via induction). |

Preparation of Stock Solutions

-

Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent for biological assays to prevent precipitation upon dilution.

-

Concentration: Prepare a 100 mM stock solution .

-

Calculation: Dissolve 24.3 mg of 3-B-4-HCA in 1.0 mL of anhydrous DMSO.

-

-

Storage: Aliquot into single-use amber tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

Mechanism of Action

Tyrosinase Inhibition (Primary Enzymatic Target)

Tyrosinase (EC 1.14.18.1) is a copper-containing oxidase that catalyzes the hydroxylation of tyrosine to L-DOPA and the oxidation of L-DOPA to dopaquinone.

-

Mechanism: 3-B-4-HCA acts as a competitive inhibitor .

-

Structural Logic: The 4-hydroxy group mimics the tyrosine phenol. The 3-bromo substituent provides hydrophobic bulk and electron-withdrawing effects, which can enhance binding affinity to the hydrophobic pocket surrounding the binuclear copper active site, often yielding lower

values than unsubstituted cinnamic acid.

Mitochondrial Transport Inhibition (Secondary Target)

Similar to

-

Mechanism: It binds to the substrate translocation channel, preventing the uptake of pyruvate and lactate.

-

Utility: Used in metabolic flux analysis to distinguish between cytosolic glycolysis and mitochondrial oxidative phosphorylation (OXPHOS).